molecular formula C21H23N3O3S B2952504 N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide CAS No. 2034344-50-6

N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2952504
CAS No.: 2034344-50-6
M. Wt: 397.49
InChI Key: DYHHFPMSJCYEAR-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Biological Activity

N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various metabolic pathways. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N4O3S
  • Molecular Weight : 386.47 g/mol

The synthesis typically involves the reaction of 2-cyanophenylamine with an appropriate thiophene derivative in the presence of oxalyl chloride under controlled conditions to yield the desired oxalamide structure.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes, notably:

  • Aldosterone Synthase : This enzyme is crucial in the biosynthesis of aldosterone, a hormone that regulates sodium and potassium levels, thus influencing blood pressure.
  • Aromatase : An enzyme involved in the conversion of androgens to estrogens, making it a target for cancer therapies, particularly in hormone-sensitive cancers.

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity :
    • A study indicated that derivatives similar to this compound exhibit significant cytotoxic effects against human cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth .
  • Antiviral Properties :
    • Preliminary investigations suggest that compounds within this class may exhibit antiviral properties by targeting viral entry mechanisms. A related study highlighted that small molecule inhibitors could enhance antiviral activity against HIV by preventing viral entry into host cells .
  • Enzyme Inhibition Studies :
    • The compound has been evaluated for its inhibitory effects on various enzymes. In vitro assays demonstrated that it effectively inhibits aldosterone synthase and aromatase, suggesting potential applications in treating conditions like hypertension and hormone-dependent cancers .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral entry mechanisms
Enzyme InhibitionInhibits aldosterone synthase and aromatase

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14(25)17-8-9-18(28-17)21(10-4-5-11-21)13-23-19(26)20(27)24-16-7-3-2-6-15(16)12-22/h2-3,6-9,14,25H,4-5,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHHFPMSJCYEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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